- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

97799-98-9 structure
اسم المنتج:5-Chloro-N-methylthiophene-2-carboxamide
كاس عدد:97799-98-9
وسط:C6H6ClNOS
ميغاواط:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287
5-Chloro-N-methylthiophene-2-carboxamide الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 5-Chloro-N-methylthiophene-2-carboxamide
- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
- BCP34377
- CS-0158666
- Z32016484
- E81960
- 5-Chloro-N-methyl-2-thiophenecarboxamide
- EN300-300935
- 2-Thiophenecarboxamide, 5-chloro-N-methyl-
- AKOS008933117
- AS-83966
- DB-095266
- SCHEMBL8244239
- 5-chloro-2-thiophenecarboxylic acid N-methylamide
- 97799-98-9
-
- MDL: MFCD00508500
- نواة داخلي: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
- مفتاح Inchi: MMUAGEONOOXRBQ-UHFFFAOYSA-N
- ابتسامات: O=C(C1=CC=C(Cl)S1)NC
حساب السمة
- نوعية دقيقة: 174.9858627g/mol
- النظائر كتلة واحدة: 174.9858627g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 1
- تعقيدات: 142
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.2
- طوبولوجي سطح القطب: 57.3Ų
الخصائص التجريبية
- كثيف: 1.3±0.1 g/cm3
- نقطة انصهار: 164-166°C
- نقطة الغليان: 298.8±25.0 °C at 760 mmHg
- نقطة الوميض: 134.5±23.2 °C
- ضغط البخار: 0.0±0.6 mmHg at 25°C
5-Chloro-N-methylthiophene-2-carboxamide أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H303+H313+H333
- تحذير: P264+P280+P305+P351+P338+P337+P313
- تعليمات السلامة: H303+H313+H333
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Chloro-N-methylthiophene-2-carboxamide الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-300935-0.25g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.25g |
$92.0 | 2025-03-19 | |
Enamine | EN300-300935-0.1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95.0% | 0.1g |
$66.0 | 2025-03-19 | |
Aaron | AR01B681-100mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 100mg |
$18.00 | 2025-02-09 | |
Aaron | AR01B681-5g |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 5g |
$187.00 | 2025-02-09 | |
Enamine | EN300-300935-5g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 5g |
$743.0 | 2023-09-06 | |
Enamine | EN300-300935-10g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 10g |
$1101.0 | 2023-09-06 | |
Aaron | AR01B681-25mg |
5-Chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 98% | 25mg |
$13.00 | 2025-02-09 | |
Enamine | EN300-300935-1g |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 1g |
$256.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |
5-Chloro-2-thiophenecarboxylic acid N-methylamide |
97799-98-9 | 98% | 5g |
¥1560.00 | 2024-04-23 | |
A2B Chem LLC | AV99797-100mg |
5-chloro-N-methylthiophene-2-carboxamide |
97799-98-9 | 95% | 100mg |
$105.00 | 2024-07-18 |
5-Chloro-N-methylthiophene-2-carboxamide طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Phosphorus pentachloride
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
المراجع
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
1.2 4 h, 34 °C
1.2 4 h, 34 °C
المراجع
- Method for producing an intermediate of rivaroxaban, Japan, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Solvents: Water ; 0 °C; 14 h, rt
المراجع
- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impuritiesZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt
المراجع
- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichlorideChina, 2022, 9(18), 4924-4931,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt
المراجع
- Preparation and structural confirmation of the related substances of rivaroxabanZhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C
2.2 4 h, 34 °C
المراجع
- Method for producing an intermediate of rivaroxaban, Japan, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium acetate Solvents: Methanol , Water
المراجع
- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenesKhimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
2.1 Reagents: Phosphorus pentachloride
المراجع
- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) ReceptorsJournal of Medicinal Chemistry, 2013, 56(20), 7838-7850,
5-Chloro-N-methylthiophene-2-carboxamide Raw materials
- 5-chlorothiophene-2-carboxylic acid
- 2-Acetyl-5-chlorothiophene
- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone
- Methylammonium Chloride
- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-
- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime
- 5-Chlorothiophene-2-carbonyl chloride
- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride
- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-
- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime
5-Chloro-N-methylthiophene-2-carboxamide Preparation Products
5-Chloro-N-methylthiophene-2-carboxamide الوثائق ذات الصلة
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
5. Back matter
97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) منتجات ذات صلة
- 2169579-31-9(methyl 2-bromo-5-(2,2-dimethylpropyl)-1,3-thiazole-4-carboxylate)
- 1310729-91-9(3-bromo-1,1-difluorocyclobutane)
- 1805329-21-8(Ethyl 2-amino-6-(difluoromethyl)-5-hydroxypyridine-3-carboxylate)
- 338411-92-0(3-(2,6-Dichlorophenyl)-4-isoxazolyl(2-pyridinyl)methanone)
- 119017-63-9(4-bromoazepane)
- 141841-36-3(2-(methylsulfanyl)-N-phenylpyridine-3-carboxamide)
- 1526325-30-3(3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutan-1-amine)
- 1805108-29-5(3-(Bromomethyl)-5-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 14228-23-0(2-(Pyridin-4-yl)quinoline-4-carboxylic acid)
- 1877090-52-2(2-(2-Methoxy-3-methylbutoxy)ethane-1-sulfonyl chloride)
الموردين الموصى بهم
Synrise Material Co. Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hebei Ganmiao New material Technology Co., LTD
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Taian Jiayue Biochemical Co., Ltd
عضو ذهبي
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Hubei Changfu Chemical Co., Ltd.
عضو ذهبي
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كميّة كبيرة

PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر
